

A Comparative Spectroscopic Analysis of Nicotinic Acid and Its Esters

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Compound of Interest

Compound Name: *Methyl 2-methoxynicotinate*

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the spectroscopic characteristics of nicotinic acid and its methyl, ethyl, and benzyl esters, complete with experimental data and methodologies.

This guide provides a detailed comparison of the spectroscopic properties of nicotinic acid (also known as niacin or vitamin B3) and three of its common esters: methyl nicotinate, ethyl nicotinate, and benzyl nicotinate. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in research and pharmaceutical development. The esterification of the carboxylic acid group in nicotinic acid leads to predictable and discernible changes in their spectroscopic signatures across various analytical techniques, including Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Spectroscopic Overview

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of nicotinic acid and its esters. These values represent the characteristic signals that differentiate the parent acid from its ester derivatives.

Table 1: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)

Compound	C=O Stretch (FTIR)	C-O Stretch (FTIR)	O-H Stretch (FTIR)	C=O Stretch (Raman)	Aromatic C=C Stretch (Raman)
Nicotinic Acid	~1700-1725 (strong, broad)[1][2]	~1290-1320[3]	~2500-3300 (very broad)[1]	~1650	~1594
Methyl Nicotinate	~1728-1735 (strong, sharp)[4]	~1292 (asymmetric), ~1120 (symmetric)[4]	Absent	~1725	~1592
Ethyl Nicotinate	~1720-1730 (strong, sharp)	~1280 (asymmetric), ~1110 (symmetric)	Absent	Not available	~1591
Benzyl Nicotinate	~1718-1725 (strong, sharp)	~1280 (asymmetric), ~1115 (symmetric)	Absent	Not available	~1590

Table 2: UV-Visible Absorption Maxima (λ_{max} in nm)

Compound	$\lambda_{\text{max}} 1$	$\lambda_{\text{max}} 2$	Solvent
Nicotinic Acid	~213[5]	~261-263[5][6]	Acidic aqueous solution
Methyl Nicotinate	~215	~263	Not specified
Ethyl Nicotinate	Not available	~263	Not specified
Benzyl Nicotinate	Not available	~264	Not specified

Table 3: ^1H NMR Chemical Shifts (δ in ppm, referenced to TMS)

Proton Position	Nicotinic Acid (in DMSO-d ₆)	Methyl Nicotinate (in CDCl ₃)	Ethyl Nicotinate (in CDCl ₃)	Benzyl Nicotinate (in CDCl ₃)
H2 (Pyridine)	~8.9-9.1	~9.22	~9.23	~9.25
H4 (Pyridine)	~8.2-8.3	~8.30	~8.28	~8.32
H5 (Pyridine)	~7.5-7.6	~7.39	~7.38	~7.40
H6 (Pyridine)	~8.7-8.8	~8.78	~8.76	~8.80
-COOH	~13.5	N/A	N/A	N/A
-OCH ₃	N/A	~3.96	N/A	N/A
-OCH ₂ CH ₃	N/A	N/A	~4.42 (q)	N/A
-OCH ₂ CH ₃	N/A	N/A	~1.42 (t)	N/A
-OCH ₂ Ph	N/A	N/A	N/A	~5.39 (s)
-OCH ₂ Ph	N/A	N/A	N/A	~7.3-7.5 (m)

Table 4: ¹³C NMR Chemical Shifts (δ in ppm, referenced to TMS)

Carbon Position	Nicotinic Acid (in DMSO-d ₆) [7]	Methyl Nicotinate (in CDCl ₃)	Ethyl Nicotinate (in CDCl ₃)	Benzyl Nicotinate (in CDCl ₃)
C2 (Pyridine)	~153.2	~153.4	~153.4	~153.5
C3 (Pyridine)	~126.7	~126.8	~126.9	~127.0
C4 (Pyridine)	~150.2	~151.0	~150.9	~151.1
C5 (Pyridine)	~123.7	~123.3	~123.3	~123.4
C6 (Pyridine)	~136.9	~137.1	~137.0	~137.2
C=O	~166.2	~165.8	~165.2	~165.0
-OCH ₃	N/A	~52.5	N/A	N/A
-OCH ₂ CH ₃	N/A	N/A	~61.4	N/A
-OCH ₂ CH ₃	N/A	N/A	~14.3	N/A
-OCH ₂ Ph	N/A	N/A	N/A	~67.1
-OCH ₂ Ph (C1')	N/A	N/A	N/A	~135.8
-OCH ₂ Ph (C2', C6')	N/A	N/A	N/A	~128.6
-OCH ₂ Ph (C3', C5')	N/A	N/A	N/A	~128.3
-OCH ₂ Ph (C4')	N/A	N/A	N/A	~128.2

Experimental Protocols

Standardized methodologies are critical for reproducible spectroscopic analysis. The following are general protocols for the key experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

- Sample Preparation (ATR): For solid samples, a small amount of the powder is placed directly onto a clean diamond or germanium attenuated total reflectance (ATR) crystal.[8][9] For liquid samples, a single drop is applied to the crystal.[8] Firm and even pressure is applied using a built-in press to ensure good contact.[8]
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A minimum of 16 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Solutions of the compounds are prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acidic aqueous solution) at a concentration that yields an absorbance value between 0.1 and 1.0.[10] A matched pair of quartz cuvettes (1 cm path length) is used. One cuvette is filled with the pure solvent to serve as a blank, and the other with the sample solution.[11]
- Data Acquisition: A baseline correction is performed with the solvent-filled cuvette in both the sample and reference beams. The absorption spectrum of the sample is then recorded over a wavelength range of 200-400 nm.[10] The wavelengths of maximum absorbance (λ_{max}) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

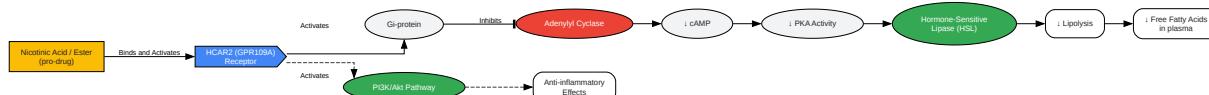
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[12] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[12]
- Data Acquisition:

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ^{13}C .

Mandatory Visualization

Nicotinic Acid Signaling Pathway

Nicotinic acid exerts many of its physiological effects through the activation of the G-protein coupled receptor HCAR2 (also known as GPR109A).[13][14] This signaling cascade is particularly relevant in adipocytes and immune cells.[14]

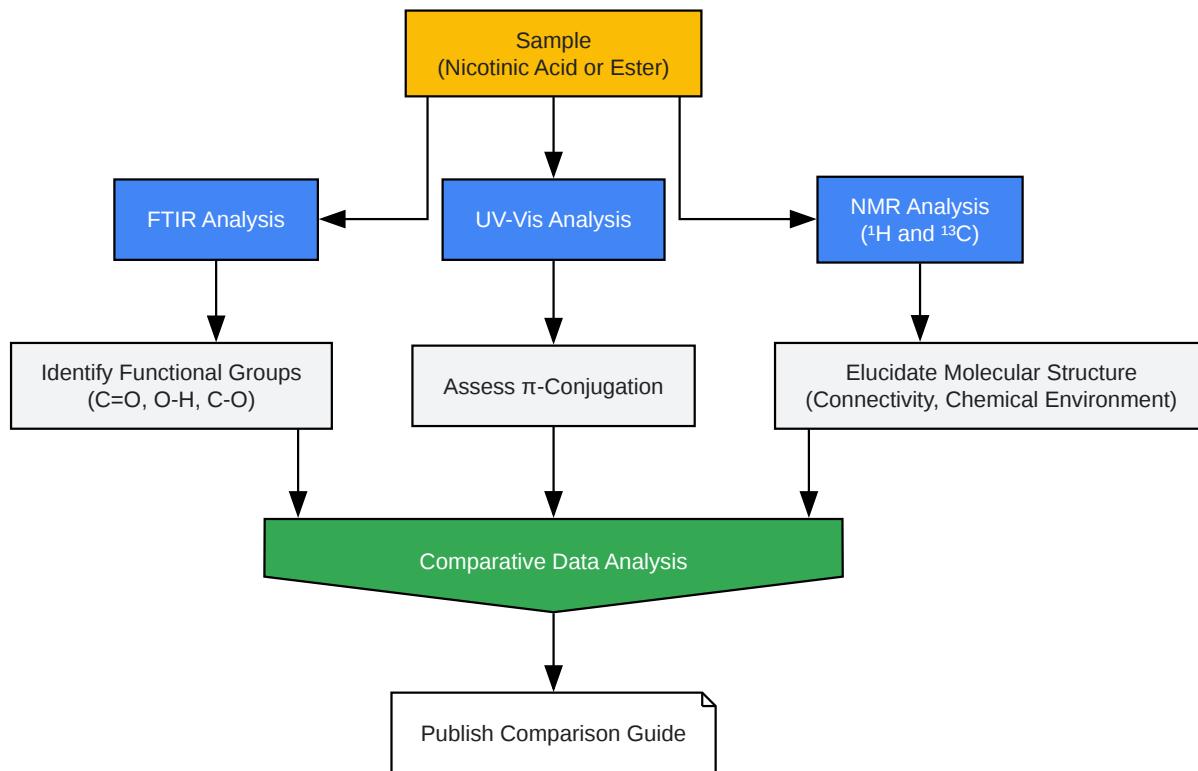


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Caption: Signaling pathway of nicotinic acid via the HCAR2 receptor.

Experimental Workflow for Spectroscopic Analysis

The systematic characterization of a compound involves a logical sequence of spectroscopic analyses.

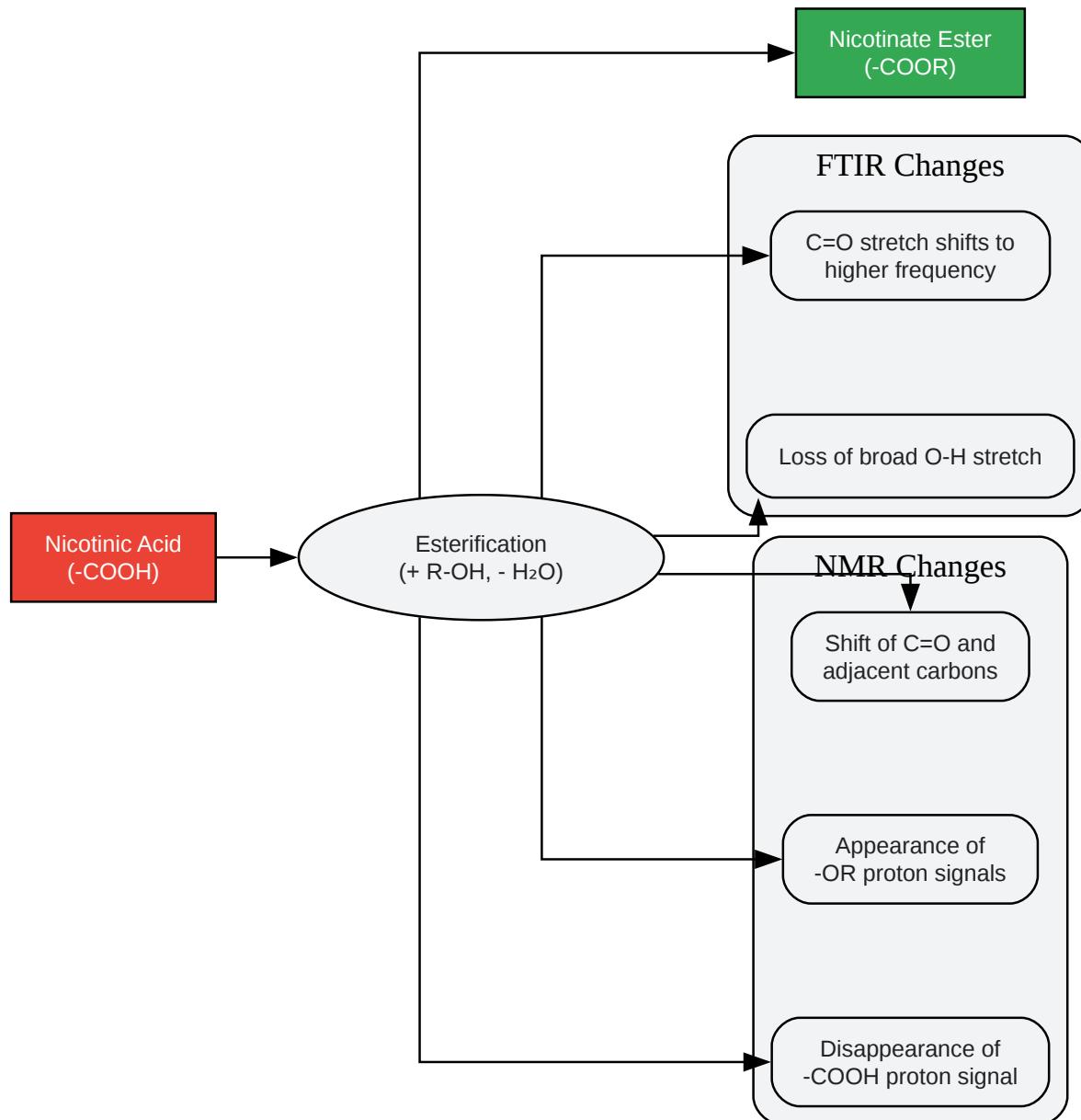


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Caption: A typical workflow for the spectroscopic analysis of organic compounds.

Logical Relationship of Structural Comparison

The chemical modification from a carboxylic acid to an ester results in predictable changes in spectroscopic data.



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Caption: Logical consequences of esterification on spectroscopic data.

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